molecular formula C23H48O11S B8103744 mPEG11-SH

mPEG11-SH

Cat. No.: B8103744
M. Wt: 532.7 g/mol
InChI Key: NGKWVPJGURNIHC-UHFFFAOYSA-N
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Description

Methoxypolyethylene glycol thiol (mPEG11-SH) is a compound that consists of a methoxy group, a polyethylene glycol chain, and a thiol group. It is known for its excellent water solubility and biocompatibility, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

The synthesis of mPEG11-SH typically involves the reaction of polyethylene glycol with 2-bromoethanol to form 2-hydroxyethyl polyethylene glycol. This intermediate is then subjected to a base-promoted thiolation reaction to yield this compound . The reaction conditions often include the use of a strong base such as sodium hydroxide and a thiolating agent like thiourea. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

mPEG11-SH undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Disulfides formed from oxidation can be reduced back to thiols using reducing agents.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, particularly with electrophiles such as alkyl halides.

    Addition: The thiol group can add to double bonds in alkenes, forming thioethers.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and alkyl halides for substitution reactions. Major products formed from these reactions include disulfides, thioethers, and substituted thiols .

Scientific Research Applications

mPEG11-SH has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer and surfactant in various chemical reactions.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of functional coatings and nanomaterials

Mechanism of Action

The mechanism of action of mPEG11-SH involves the thiol group reacting with various molecular targets. For instance, it can form stable bonds with metal surfaces, such as gold and silver, through the thiol group. This property is exploited in the modification of nanoparticles and the stabilization of colloidal systems. Additionally, the thiol group can undergo oxidation-reduction reactions, which are crucial in various biochemical processes .

Comparison with Similar Compounds

mPEG11-SH is unique due to its combination of a methoxy group, a polyethylene glycol chain, and a thiol group. Similar compounds include:

    Methoxypolyethylene glycol amine (mPEG-NH2): Contains an amine group instead of a thiol group.

    Methoxypolyethylene glycol carboxyl (mPEG-COOH): Contains a carboxyl group instead of a thiol group.

    Methoxypolyethylene glycol succinimidyl carbonate (mPEG-SC): Contains a succinimidyl carbonate group instead of a thiol group.

These compounds differ in their functional groups, which confer different reactivity and applications. This compound is particularly valued for its thiol group, which allows for specific interactions with metal surfaces and participation in redox reactions .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O11S/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35/h35H,2-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKWVPJGURNIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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